molecular formula C8H9F2NO2S B13193755 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide

2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide

Cat. No.: B13193755
M. Wt: 221.23 g/mol
InChI Key: FLECLFLMQYKLQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-difluoro-N,3-dimethylbenzene. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function. This compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both fluorine and sulfonamide groups. This combination imparts distinct reactivity and selectivity, making it valuable for specialized applications .

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

2,6-difluoro-N,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-5-3-4-6(9)8(7(5)10)14(12,13)11-2/h3-4,11H,1-2H3

InChI Key

FLECLFLMQYKLQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)S(=O)(=O)NC)F

Origin of Product

United States

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